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molecular formula C12H8O B8690123 Cyclobuta[a]naphthalen-1(2H)-one

Cyclobuta[a]naphthalen-1(2H)-one

Cat. No. B8690123
M. Wt: 168.19 g/mol
InChI Key: JSFBQDCJLYXSRA-UHFFFAOYSA-N
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Patent
US06420413B2

Procedure details

10 g of the product obtained in Step 1 are treated at room temperature with 42 ml of 1N hydrochloric acid dissolved in 170 ml of tetrahydrofuran. After 1 hour 30 minutes' contact, the solvent is concentrated and the residue is poured into 170 ml of water. 6.9 g of a solid corresponding to the expected product are then isolated.
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1(OCC)[C:7]2=[C:8]3[C:13](=[CH:14][CH:15]=[C:6]2[CH2:5]1)[CH:12]=[CH:11][CH:10]=[CH:9]3)C.Cl>O1CCCC1>[C:4]1(=[O:3])[C:7]2=[C:8]3[C:13](=[CH:14][CH:15]=[C:6]2[CH2:5]1)[CH:12]=[CH:11][CH:10]=[CH:9]3

Inputs

Step One
Name
product
Quantity
10 g
Type
reactant
Smiles
C(C)OC1(CC=2C1=C1C=CC=CC1=CC2)OCC
Name
Quantity
42 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated
ADDITION
Type
ADDITION
Details
the residue is poured into 170 ml of water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC=2C1=C1C=CC=CC1=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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